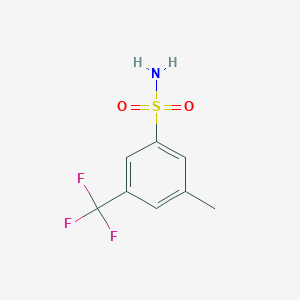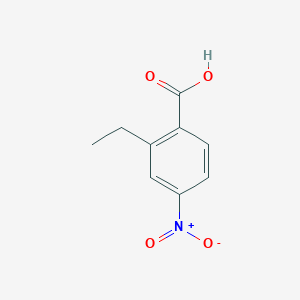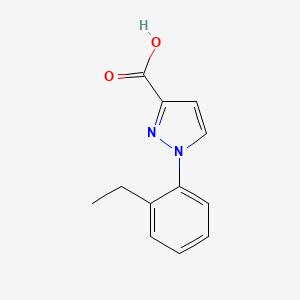
3-Methyl-5-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a trifluoromethyl group and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the introduction of a trifluoromethyl group to a benzenesulfonamide precursor. One common method is the reaction of 3-methylbenzenesulfonamide with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds as follows:
3-Methylbenzenesulfonamide+CF3I→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Methyl-5-(trifluoromethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique trifluoromethyl group imparts stability and lipophilicity, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can enhance binding affinity to biological targets, making it a candidate for drug development. It has been explored for its antimicrobial and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to specific sites, thereby modulating biological pathways. This interaction can inhibit enzyme activity or alter receptor function, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbenzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)benzenesulfonamide: Similar structure but without the methyl group, affecting its biological activity and applications.
4-Methyl-3-(trifluoromethyl)benzenesulfonamide: Positional isomer with different physical and chemical properties.
Uniqueness
3-Methyl-5-(trifluoromethyl)benzenesulfonamide is unique due to the combined presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H8F3NO2S |
|---|---|
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
3-methyl-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c1-5-2-6(8(9,10)11)4-7(3-5)15(12,13)14/h2-4H,1H3,(H2,12,13,14) |
Clé InChI |
QRUPDYDFMZFFAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)



![2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13534337.png)



![3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B13534358.png)



